
3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester is an organic compound with a complex structure It features a bromine atom, a phenyl group, and an ethyl ester functional group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester typically involves multiple steps. One common method starts with the bromination of 1-phenyl-cyclohexane, followed by oxidation to introduce the keto group. The final step involves esterification with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-oxo-1-phenyl-cyclohexane carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Oxo-1-phenyl-cyclohexane carboxylic acid ethyl ester: Lacks the bromine atom.
3-Bromo-1-phenyl-cyclohexane carboxylic acid ethyl ester: Lacks the keto group.
Eigenschaften
Molekularformel |
C15H17BrO3 |
---|---|
Molekulargewicht |
325.20 g/mol |
IUPAC-Name |
ethyl 3-bromo-4-oxo-1-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17BrO3/c1-2-19-14(18)15(11-6-4-3-5-7-11)9-8-13(17)12(16)10-15/h3-7,12H,2,8-10H2,1H3 |
InChI-Schlüssel |
SFLPOCDMLNCXLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC(=O)C(C1)Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.